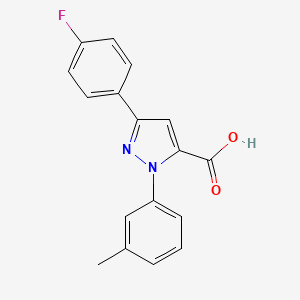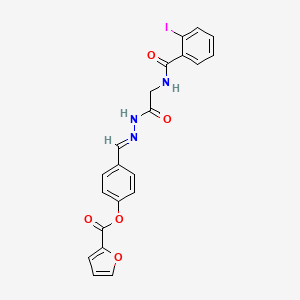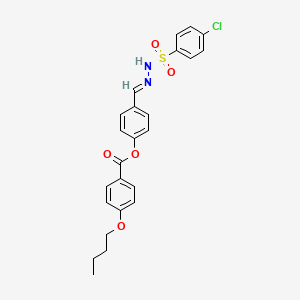
4-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)phenyl 4-butoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)phenyl 4-butoxybenzoate is a complex organic compound with the molecular formula C24H23ClN2O5S. It is known for its unique chemical structure, which includes a chlorophenyl group, a sulfonyl group, and a butoxybenzoate ester. This compound is often used in early discovery research due to its rare and unique properties .
Métodos De Preparación
The synthesis of 4-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)phenyl 4-butoxybenzoate involves multiple steps. The general synthetic route includes the following steps:
Formation of the hydrazone: This step involves the reaction of 4-chlorobenzaldehyde with hydrazine to form the corresponding hydrazone.
Sulfonylation: The hydrazone is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Esterification: The final step involves the esterification of the sulfonyl hydrazone with 4-butoxybenzoic acid to form the desired compound.
Análisis De Reacciones Químicas
4-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)phenyl 4-butoxybenzoate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)phenyl 4-butoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)phenyl 4-butoxybenzoate involves its interaction with specific molecular targets. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The chlorophenyl group may also play a role in binding to specific receptors or enzymes, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to 4-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)phenyl 4-butoxybenzoate include:
4-(2-(2-(((4-Chlorophenyl)sulfonyl)amino)benzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: This compound has a similar structure but includes a chlorobenzoate ester instead of a butoxybenzoate ester.
4-(2-((((4-Chlorophenyl)sulfonyl)amino)ac)carbohydrazonoyl)phenyl 4-butoxybenzoate: This compound has an additional amino group, which may alter its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Propiedades
Número CAS |
765910-10-9 |
|---|---|
Fórmula molecular |
C24H23ClN2O5S |
Peso molecular |
487.0 g/mol |
Nombre IUPAC |
[4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-butoxybenzoate |
InChI |
InChI=1S/C24H23ClN2O5S/c1-2-3-16-31-21-12-6-19(7-13-21)24(28)32-22-10-4-18(5-11-22)17-26-27-33(29,30)23-14-8-20(25)9-15-23/h4-15,17,27H,2-3,16H2,1H3/b26-17+ |
Clave InChI |
ORCNLAIHXCZOLX-YZSQISJMSA-N |
SMILES isomérico |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NS(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNS(=O)(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dichloro-N-[2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]ethyl]benzamide](/img/structure/B15085012.png)
![N-(2-tert-butylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15085016.png)
![N-(2,4-difluorophenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B15085027.png)
![2-[(2-furylmethyl)amino]-7-methyl-3-{(E)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15085034.png)
![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15085047.png)


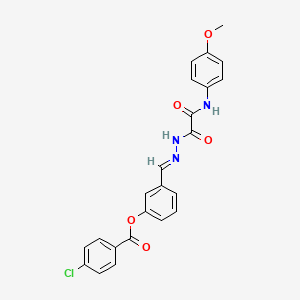
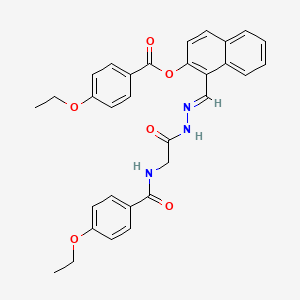
![2-{[4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-isopropylphenyl)acetamide](/img/structure/B15085068.png)
![Methyl 4-[({[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetyl)amino]benzoate](/img/structure/B15085072.png)
![2-Methoxyethyl 2-(1-butyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15085082.png)
